

A Comparative NMR Analysis of Boc-3-bromo-Dphenylalanine and Related Compounds

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Compound of Interest		
Compound Name:	Boc-3-bromo-D-phenylalanine	
Cat. No.:	B558699	Get Quote

This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of N-Boc-3-bromo-D-phenylalanine with its parent compound, N-Boc-D-phenylalanine, and other halogenated derivatives. This analysis is crucial for researchers in drug development and medicinal chemistry for the structural elucidation and quality control of these important building blocks. While experimental data for Boc-3-bromo-D-phenylalanine is not readily available, the data for its enantiomer, Boc-3-bromo-L-phenylalanine, is presented, which is expected to have identical NMR spectra.

Data Comparison

The following tables summarize the ¹H and ¹³C NMR chemical shift data for Boc-3-bromo-L-phenylalanine and the comparator compounds. The introduction of a bromine atom to the phenyl ring significantly influences the chemical shifts of the aromatic protons and carbons, providing a clear spectral signature for substitution.

Table 1: ¹H NMR Chemical Shift (δ) Data Comparison



Proton	Boc-L-phenylalanine (in CDCl³)	Boc-3-bromo-L- phenylalanine (Predicted)	Key Observations
Boc (t-butyl)	~1.42 (s, 9H)	~1.43 (s, 9H)	Minimal change in the protecting group region.
β-CH ₂	~3.10 (m, 2H)	~3.05-3.20 (m, 2H)	Minor shifts due to altered electronic environment.
α-СН	~4.60 (m, 1H)	~4.55-4.65 (m, 1H)	Small change in the chiral center proton.
NH	~5.0 (d, 1H)	~5.0 (d, 1H)	Negligible shift.
Aromatic-H	~7.20-7.35 (m, 5H)	H-2: ~7.4 ppm (s)H-4: ~7.3 ppm (d)H-5: ~7.1 ppm (t)H-6: ~7.2 ppm (d)	Significant downfield shifts and distinct splitting patterns are observed for the aromatic protons adjacent to the bromine atom due to its electronwithdrawing and anisotropic effects.

Table 2: ^{13}C NMR Chemical Shift (δ) Data Comparison



Carbon	Boc-L-phenylalanine	Boc-3-bromo-L- phenylalanine (Predicted)	Key Observations
Boc (C(CH ₃) ₃)	~28.3	~28.4	Minimal impact on the Boc group carbons.
Boc (C(CH ₃) ₃)	~80.0	~80.2	Negligible change.
β-CH ₂	~38.5	~38.0	A slight upfield shift may be observed.
α-CH	~54.5	~54.0	A minor upfield shift is expected.
C-1' (C-Br)	-	~122.7	The direct attachment of bromine causes a significant downfield shift for this carbon.
Aromatic C-H	~127.0, 128.5, 129.3	~125.0 - 135.0	The chemical shifts of the aromatic carbons are significantly altered by the bromine substituent, leading to a more complex pattern.
Quaternary Aromatic C	~136.0	~139.0	The ipso-carbon to the amino acid side chain is shifted downfield.
Boc C=O	~155.5	~155.5	No significant change.
Carboxyl C=O	~175.0	~174.5	A minor upfield shift may occur.

Experimental Protocols

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra for Boc-protected amino acids.



Sample Preparation:

- Weigh 10-20 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry NMR tube.
- Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD).
- Gently agitate the tube to ensure complete dissolution of the sample.

¹H NMR Acquisition:

- Spectrometer: 400 MHz or higher.
- Pulse Sequence: Standard single-pulse sequence.
- Number of Scans: 16-64.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-12 ppm.
- Temperature: 298 K.

¹³C NMR Acquisition:

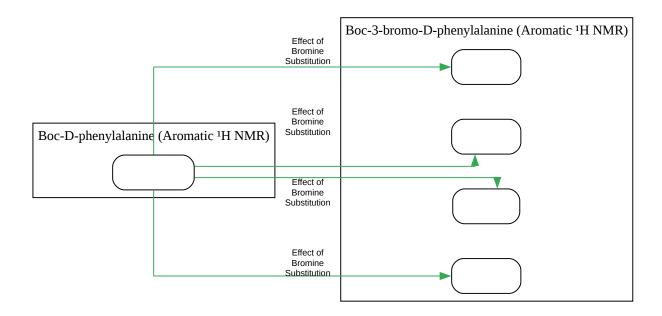
- Spectrometer: 100 MHz or higher.
- Pulse Sequence: Proton-decoupled pulse sequence.
- Number of Scans: 1024-4096.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-200 ppm.
- Temperature: 298 K.



Data Processing: The acquired Free Induction Decay (FID) is processed with a Fourier transform. The resulting spectrum should be phase-corrected and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Visualization of NMR Spectral Comparison

The following diagram illustrates the key differences in the aromatic region of the ¹H NMR spectra between Boc-D-phenylalanine and **Boc-3-bromo-D-phenylalanine**, highlighting the impact of the bromine substituent.



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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com